An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxyebastine
An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxyebastine
Introduction
Hydroxyebastine is a primary active metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2] Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes, to form hydroxyebastine.[3][4] This metabolite is then further converted to carebastine, another pharmacologically active metabolite.[5] Due to its position as a key intermediate in the metabolic cascade of ebastine, understanding the chemical and pharmacological properties of hydroxyebastine is crucial for a comprehensive characterization of the parent drug's activity. This guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic pathway, and analytical methodologies related to hydroxyebastine, intended for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
Hydroxyebastine is structurally similar to its parent compound, ebastine, with the key difference being the hydroxylation of the tert-butyl group. This modification slightly alters its physicochemical properties.
Table 1: Chemical and Physical Properties of Hydroxyebastine and Related Compounds
| Property | Hydroxyebastine | Ebastine (Parent Compound) | Carebastine (Metabolite) |
| IUPAC Name | 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid |
| Chemical Formula | C₃₂H₃₉NO₃ | C₃₂H₃₉NO₂ | C₃₂H₃₇NO₄ |
| Molecular Weight | 485.7 g/mol | 469.7 g/mol | 499.6 g/mol |
| CAS Number | 210686-41-2 | 90729-43-4 | 90729-42-3 |
| XLogP3-AA | 6 | Not Available | 3.6 |
| Hydrogen Bond Donor Count | 1 | 0 | 2 |
| Solubility | Soluble in Chloroform | Not Available | Soluble in DMSO and DMF |
Pharmacology and Metabolism
Hydroxyebastine is an intermediate in the metabolic activation of ebastine. While specific pharmacological data for hydroxyebastine is limited in publicly available literature, the antihistaminergic activity of ebastine is primarily attributed to its more stable and potent metabolite, carebastine.
Metabolic Pathway
The biotransformation of ebastine is a sequential process involving oxidation reactions catalyzed by cytochrome P450 enzymes.
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Formation of Hydroxyebastine: Ebastine is first hydroxylated to form hydroxyebastine. This reaction is predominantly mediated by the CYP2J2 isoform of cytochrome P450, with minor contributions from CYP3A4 and CYP3A5.
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Formation of Carebastine: Hydroxyebastine is subsequently oxidized to carebastine. Both CYP2J2 and CYP3A4 are involved in this metabolic step.
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N-Dealkylation: Ebastine, hydroxyebastine, and carebastine can also undergo N-dealkylation to form desalkylebastine, a reaction mainly catalyzed by CYP3A4.
Studies have shown that the intrinsic clearance (CLint) of hydroxyebastine is significantly higher than that of ebastine and carebastine, indicating that it is a transient intermediate. Carebastine is metabolically more stable, which contributes to its sustained pharmacological effect.
Caption: Metabolic pathway of ebastine to its primary metabolites.
Mechanism of Action
The antihistaminic effects of ebastine's metabolites are mediated through selective antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various allergic and inflammatory responses. By blocking the H1 receptor, carebastine and presumably hydroxyebastine prevent histamine from initiating this signaling cascade.
Caption: Histamine H1 receptor signaling pathway and its inhibition.
Pharmacokinetics
Specific pharmacokinetic parameters for hydroxyebastine are not well-documented, as it is a transient intermediate metabolite. Pharmacokinetic studies of ebastine typically focus on the concentration of the more stable and pharmacologically potent metabolite, carebastine.
Table 2: Pharmacokinetic Parameters of Carebastine after a Single Oral Dose of Ebastine in Healthy Volunteers
| Parameter | 10 mg Ebastine Dose | 20 mg Ebastine Dose | 40 mg Ebastine Dose |
| Cmax (ng/mL) | 112 | 195 | 388 |
| Tmax (h) | 4 - 6 | 4 - 6 | 4 - 6 |
| t₁/₂ (h) | 13.8 - 15.3 | 13.8 - 15.3 | 13.8 - 15.3 |
Data sourced from a study on the pharmacokinetics of ebastine and carebastine.
Experimental Protocols
In Vitro Metabolism of Ebastine in Human Liver Microsomes
This protocol outlines a general procedure to study the formation of hydroxyebastine from ebastine using human liver microsomes (HLMs).
Objective: To characterize the enzymatic kinetics of hydroxyebastine formation.
Materials:
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Human liver microsomes (pooled)
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Ebastine
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NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (100 mM, pH 7.4)
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Acetonitrile (for reaction termination)
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Internal standard for LC-MS/MS analysis
Procedure:
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Preparation: Thaw cryopreserved HLMs on ice. Prepare a reaction mixture containing phosphate buffer and HLMs.
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Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.
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Initiation: Add ebastine (at various concentrations for kinetic analysis) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
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Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
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Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins.
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Analysis: Analyze the supernatant for the presence and quantity of hydroxyebastine using a validated LC-MS/MS method.
Caption: Workflow for an in vitro metabolism study.
Quantification of Hydroxyebastine in Plasma by HPLC
This protocol describes a general method for the simultaneous determination of ebastine, hydroxyebastine, and carebastine in human plasma.
Objective: To quantify the concentration of hydroxyebastine in plasma samples for pharmacokinetic studies.
Materials:
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Human plasma samples
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Solid-phase extraction (SPE) cartridges
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HPLC system with UV or MS/MS detector
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Cyano or C18 analytical column
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Mobile phase (e.g., acetonitrile, methanol, ammonium acetate buffer)
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Reference standards for ebastine, hydroxyebastine, and carebastine
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Internal standard (e.g., terfenadine)
Procedure:
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Sample Preparation: Spike plasma samples with an internal standard.
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Extraction: Perform solid-phase extraction to isolate the analytes from plasma matrix components. Wash the SPE cartridge and elute the analytes.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
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HPLC Analysis: Inject the reconstituted sample into the HPLC system.
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Chromatography: Perform chromatographic separation using a suitable column and mobile phase composition at a constant flow rate.
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Detection: Detect and quantify the analytes using a UV detector at a specific wavelength (e.g., 254 nm) or an MS/MS detector in multiple reaction monitoring (MRM) mode.
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Quantification: Construct a calibration curve using the reference standards to determine the concentration of hydroxyebastine in the plasma samples.
Caption: Workflow for HPLC analysis of hydroxyebastine in plasma.
Conclusion
Hydroxyebastine is a key intermediate metabolite in the bioactivation of ebastine. While it is rapidly converted to the more stable and potent antihistamine, carebastine, its formation is a critical step in the overall pharmacological profile of the parent drug. The study of hydroxyebastine's formation and subsequent metabolism, primarily involving CYP2J2 and CYP3A4, is essential for understanding the drug's efficacy and potential for drug-drug interactions. The experimental protocols outlined provide a framework for the continued investigation of this important metabolite. Further research to quantify the specific H1 receptor affinity and pharmacokinetic profile of hydroxyebastine would provide a more complete understanding of its contribution to the therapeutic effects of ebastine.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. 美国GlpBio - Hydroxy Ebastine | Cas# 210686-41-2 [glpbio.cn]
- 3. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbopol emulgel loaded with ebastine for urticaria: development, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
